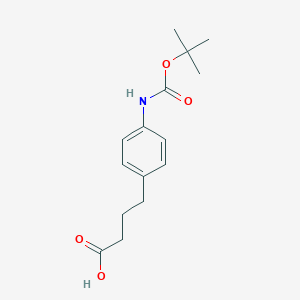

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

Beschreibung

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a phenyl ring, which is further connected to a butanoic acid moiety via a four-carbon chain. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for peptide coupling and drug discovery. The Boc group serves as a protective moiety for the amine, enabling selective reactions at other functional sites. Its molecular formula is C₁₅H₂₀NO₄, and typical applications include its use in the synthesis of kinase inhibitors and other bioactive molecules .

Eigenschaften

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Sodium glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is derived from sodium glutamate, cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, stereochemistry, or modifications to the carboxylic acid chain. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Fluorinated Derivatives

Fluorine substitutions are critical for tuning electronic properties and bioavailability:

Stereochemical Variations

Stereochemistry significantly impacts biological activity:

Functional Group Modifications

Data Tables

Table 1: Physical Properties of Selected Compounds

| CAS Number | Melting Point (°C) | Boiling Point (°C) | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| 486460-00-8 | - | 443.1 | 3.40 | 0.15 (DMSO) |

| 683219-74-1 | - | - | 3.90 | 0.10 (Ethanol) |

| 269396-71-6 | - | - | 2.80 | 0.05 (Water) |

Biologische Aktivität

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, commonly referred to as Boc-4-aminophenylbutanoic acid, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug synthesis, anti-inflammatory properties, and anti-cancer potential.

- Molecular Formula : C₁₅H₂₁N₁O₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 683219-93-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. This property allows for selective modifications of amino acids and peptides.

1. Synthesis of Thymidylate Synthase Inhibitors

This compound serves as a key intermediate in the synthesis of thymidylate synthase inhibitors. These inhibitors are crucial for developing therapies against various cancers by disrupting DNA synthesis pathways. Research indicates that modifications of this compound can yield derivatives with enhanced inhibitory activity against thymidylate synthase, which is vital for tumor proliferation .

2. Anti-inflammatory Activity

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, Khaled R. A. Abdellatif et al. (2013) demonstrated that the synthesized compounds derived from Boc-protected amino acids displayed notable inhibition of inflammatory mediators in vitro . The mechanism involves modulation of cytokine release and potentially the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

3. Anti-cancer Potential

The compound has been evaluated for its potential as an anti-cancer agent, particularly against ovarian and oral cancers. Vivek Kumar et al. (2009) highlighted that derivatives synthesized from this compound showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Thymidylate Synthase Inhibition | Key intermediate for synthesizing inhibitors targeting DNA synthesis in cancer cells | Yuan Guo-qing et al., 2018 |

| Anti-inflammatory | Exhibits significant inhibition of inflammatory cytokines | Khaled R. A. Abdellatif et al., 2013 |

| Anti-cancer | Potential activity against ovarian and oral cancers; induces apoptosis | Vivek Kumar et al., 2009 |

The biological activities of this compound can be attributed to its structural characteristics:

- Boc Group Role : The Boc group protects the amine functionality, allowing selective reactions that can lead to biologically active derivatives.

- Protein Interaction : It is hypothesized that the compound may influence protein structure and function due to its role as a protecting group, potentially affecting cellular processes dependent on these proteins .

Environmental Factors Influencing Activity

The efficacy and stability of this compound can be influenced by various environmental factors such as:

- pH Levels : Alterations in pH can affect the ionization state of the compound.

- Temperature : Higher temperatures may enhance reaction rates but could also lead to degradation.

- Presence of Other Molecules : Interactions with other biochemical entities can modulate its activity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 105300-90-1

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in synthetic pathways.

Synthesis Applications

1. Peptide Synthesis

- The Boc group serves as a protective group for amino acids during peptide synthesis. It allows for selective reactions at other functional groups without interfering with the amine.

- Research has shown that derivatives of 4-amino butanoic acid can be used to synthesize peptides that exhibit biological activity, including those that inhibit human plasma renin, which is relevant for treating hypertension .

2. Statin Analog Development

- The compound is utilized as an intermediate in the synthesis of statin analogs. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases.

- The N-protected form of 4-amino butanoic acid has been identified as particularly advantageous for creating these analogs due to its ease of preparation and high purity .

1. Inhibition of Human Plasma Renin

- Peptides synthesized from Boc-4-aminophenylbutanoic acid derivatives have demonstrated effective inhibition of human plasma renin activity. This property positions them as potential therapeutic agents for managing hypertension .

2. Antitumor Activity

- Some studies suggest that derivatives of this compound may exhibit antitumor properties, making them candidates for further investigation in cancer therapeutics. The mechanism involves modulating pathways associated with cell proliferation and apoptosis .

Vorbereitungsmethoden

Direct Boc Protection of 4-Aminophenylbutanoic Acid

This method involves reacting 4-aminophenylbutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields of 80–90%. A critical challenge is suppressing side reactions, such as carboxylic acid activation, which can lead to intramolecular cyclization. To mitigate this, stoichiometric control (1:1 molar ratio of amine to Boc anhydride) and low temperatures are essential.

Sequential Protection During Backbone Synthesis

Alternative routes introduce the Boc group early in the synthesis, often during the construction of the phenylbutanoic acid backbone. For example, 4-nitrobenzaldehyde may serve as a starting material, undergoing reductive amination with a Boc-protected amine precursor before oxidation to the carboxylic acid. This approach avoids handling free amines, reducing side reactions but requiring additional steps for nitro group reduction and Boc protection.

Carbon Chain Elongation Strategies

The butanoic acid moiety is constructed through controlled alkylation or conjugate addition reactions. Key methods include:

Wittig Reaction for Aliphatic Chain Formation

A Wittig reagent (e.g., triphenylphosphonium ylide) reacts with 4-benzaldehyde derivatives to form the α,β-unsaturated ester, which is subsequently hydrogenated and hydrolyzed to the carboxylic acid. For instance, reacting 4-(Boc-amino)benzaldehyde with a ylide derived from ethyl triphenylphosphonium bromide yields the trans-alkene intermediate, which is reduced to the saturated ester and saponified to the acid. This method offers high regiocontrol but requires careful handling of moisture-sensitive reagents.

Grignard Addition to α,β-Unsaturated Esters

Grignard reagents (e.g., methylmagnesium bromide) add to α,β-unsaturated esters attached to the Boc-protected phenyl group, extending the carbon chain. Subsequent hydrolysis and oxidation yield the butanoic acid derivative. For example, methyl acrylate conjugated to the phenyl group reacts with Grignard reagents to form a tertiary alcohol, which is oxidized to the ketone and further to the carboxylic acid. This method is advantageous for scalability but may require chiral resolution if stereocenters form.

Industrial-Scale Synthesis and Optimization

Industrial production prioritizes cost efficiency, yield, and purity. Continuous flow reactors and catalytic asymmetric hydrogenation are employed to enhance throughput:

Continuous Flow Boc Protection

A two-phase system (aqueous base and organic solvent) enables rapid Boc protection of 4-aminophenylbutanoic acid. For example, a mixture of sodium hydroxide and toluene facilitates efficient reagent mixing, reducing reaction time from 18 hours to 2–4 hours. This method achieves >95% conversion with minimal byproducts, as confirmed by HPLC analysis.

Purification and Characterization

Final purification often involves crystallization or chromatography:

Recrystallization Solvent Systems

Ethyl acetate/n-hexane (1:3 v/v) is effective for removing unreacted Boc anhydride and hydroxylated byproducts. Crystallization at −20°C yields this compound with >99% purity.

Chromatographic Methods

Silica gel chromatography with a gradient eluent (DCM/methanol 95:5 to 90:10) resolves residual esters or dimeric impurities. Reverse-phase HPLC (C18 column, acetonitrile/water) further verifies purity, with retention times typically around 8–10 minutes.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions:

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Boc Protection | 4-Aminophenylbutanoic acid | Boc₂O, NaHCO₃, THF, 0°C | 85 | 98 |

| Wittig Reaction | 4-(Boc-amino)benzaldehyde | Ph₃P=CHCOOEt, H₂ (Pd/C), NaOH | 78 | 97 |

| Grignard Addition | Methyl 4-(Boc-amino)cinnamate | MeMgBr, H₂O₂, CrO₃ | 70 | 95 |

| Continuous Flow | 4-Aminophenylbutanoic acid | Boc₂O, NaOH, toluene, 40°C | 92 | 99 |

Challenges and Mitigation Strategies

Byproduct Formation

Condensation between the amine and carboxylic acid groups can occur during Boc protection, forming dimeric impurities. Using aprotic solvents (e.g., DCM) and substoichiometric Boc anhydride suppresses this side reaction.

Oxidative Degradation

The methylthio group (if present in intermediates) may oxidize to sulfoxides during storage. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w stabilizes the compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-((tert-butoxycarbonyl)amino)phenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach is:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 4-aminophenylbutanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaOH/THF) .

Purification : Intermediate products are purified via flash chromatography or recrystallization, with yields heavily dependent on solvent polarity and temperature gradients .

Characterization : Confirmation of structure via H/C NMR and LC-MS is critical to validate the integrity of the Boc group and carboxylic acid functionality .

Key variables : Excess Boc anhydride (1.2–1.5 eq) improves amine protection efficiency, while acidic workup (e.g., HCl) ensures complete deprotection of byproducts .

Q. How do researchers address solubility challenges during purification of this compound?

The compound’s amphiphilic nature (hydrophobic Boc group vs. polar carboxylic acid) complicates solubility. Strategies include:

- Solvent Systems : Use mixed solvents (e.g., ethyl acetate/hexane for column chromatography) to balance polarity .

- Acid-Base Extraction : Leverage pH-dependent solubility; the carboxylic acid is deprotonated in basic aqueous phases (NaHCO) and protonated in acidic conditions (HCl), enabling phase separation .

- Crystallization : Recrystallize from ethanol/water mixtures (7:3 v/v) at 4°C to enhance purity (>95%) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H NMR shows distinct peaks for the Boc group’s tert-butyl protons (1.2–1.4 ppm) and aromatic protons (7.2–7.6 ppm). The carboxylic acid proton is typically absent due to exchange broadening but can be confirmed via C NMR (δ ~170–175 ppm) .

- LC-MS : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M–H]), with mass accuracy within 2 ppm .

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm) and Boc carbonyl (C=O) at ~1680 cm .

Advanced Research Questions

Q. How can contradictory results in biological activity assays involving this compound derivatives be resolved?

Discrepancies often arise from:

- Metabolic Instability : The Boc group may undergo enzymatic cleavage in cell-based assays, altering bioavailability. Use stable isotope labeling (e.g., C-Boc) to track degradation .

- Solvent Artifacts : DMSO (common stock solvent) can oxidize the carboxylic acid. Replace with ethanol or PBS buffer (pH 7.4) for in vitro studies .

- Structure-Activity Relationships (SAR) : Compare fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivatives) to isolate electronic vs. steric effects on target binding .

Q. What strategies optimize the coupling of this compound to peptide backbones in solid-phase synthesis?

- Activation Reagents : Use HATU or PyBOP (2–4 eq) with DIPEA in DMF to activate the carboxylic acid, minimizing racemization .

- Resin Compatibility : Employ Wang or Rink amide resins for C-terminal conjugation, with coupling efficiency monitored via Kaiser test .

- Microwave Assistance : Reduce reaction time (30 min vs. 12 hr) and improve yield (85%→92%) by heating at 50°C under microwave irradiation .

Q. How does computational modeling predict the interaction of this compound with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in enzymes (e.g., kinases) via hydrophobic interactions with the Boc group and hydrogen bonding with the carboxylic acid .

- MD Simulations : 100-ns simulations in GROMACS reveal conformational stability of the arylbutanoic acid backbone in aqueous environments, critical for pharmacokinetic predictions .

Q. What are the stability limitations of this compound under long-term storage?

- Temperature Sensitivity : Store at –20°C in sealed vials to prevent Boc group hydrolysis. Room-temperature storage leads to 15% degradation over 6 months .

- Light Exposure : UV light accelerates decarboxylation; use amber glassware for solutions .

- Lyophilization : Lyophilized powder remains stable for >2 years with <5% impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.